5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid
Description
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid is a halogenated benzoic acid derivative featuring a chloro group at the 5-position and a prop-2-yn-1-yloxy amino group at the 2-position of the aromatic ring. This compound’s structural complexity arises from the combination of a benzoic acid core with a propargyl ether-linked amino group, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-chloro-2-(prop-2-ynoxyamino)benzoic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-2-5-15-12-9-4-3-7(11)6-8(9)10(13)14/h1,3-4,6,12H,5H2,(H,13,14) |
InChI Key |
VJZVCFPBIUNMEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is then alkylated with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 2-[(prop-2-yn-1-yloxy)amino]benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chloro group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness is best understood through comparison with structurally related derivatives. Key analogues include:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Key Substituents/Functional Groups | Unique Properties/Applications | References |
|---|---|---|---|
| 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid | - 5-Cl, 2-[(prop-2-yn-1-yloxy)amino], -COOH | High reactivity due to propargyl group; potential enzyme inhibition | |
| 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | - 5-Cl, 2-OCH3, -CONH-(prop-2-yn-1-yl) | Amide linkage enhances stability; antimicrobial activity | |
| (2E)-3-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid | - 5-Cl, 2-O-(prop-2-yn-1-yl), -CH=CH-COOH | Conjugated double bond increases planarity; photochemical applications | |
| 5-Chloro-2-[(2-methylphenyl)thio]benzoic acid | - 5-Cl, 2-S-(2-methylphenyl), -COOH | Thioether group improves lipophilicity; enzyme inhibition | |
| 5-Chloro-2-aminobenzoic acid | - 5-Cl, 2-NH2, -COOH | Simpler structure; intermediate in synthesis |
Key Differences in Physicochemical Properties
- Steric Hindrance : The linear propynyl chain may impose steric constraints, affecting binding to biological targets compared to bulkier groups like 2-methylphenylthio .
- Reactivity : The propargyl group’s triple bond enables click chemistry applications, unlike saturated chains in analogues such as 5-Chloro-2-methoxybenzoic acid .
Pharmacological Potential
- Drug Design: The compound’s dual functionality (chloro and propargyloxy amino) allows dual-targeting strategies, such as simultaneous enzyme inhibition and DNA intercalation .
- Toxicity Considerations : Halogenated benzoic acids often require careful toxicological evaluation; preliminary data suggest low acute toxicity but undefined chronic effects .
Biological Activity
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by a chloro substituent and an alkyne moiety, which may contribute to its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 226.61 g/mol . Its structure features a benzene ring substituted with a chloro group, an amino group linked to a prop-2-ynyl ether, which may influence its interaction with biological targets.
Research indicates that benzoic acid derivatives can modulate various biochemical pathways, including protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can enhance the activity of cathepsins B and L, enzymes involved in protein degradation. For instance, a related benzoic acid derivative showed a significant increase in cathepsin activity by approximately 467% in cell-based assays . The enhancement of these enzymes suggests potential applications in treating age-related diseases where protein aggregation is prevalent.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that at specific concentrations (e.g., 5 μM), the compound exhibits selective antiproliferative effects without significant toxicity to normal cells . This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues.
Case Studies
Potential Therapeutic Applications
Given its ability to modulate protein degradation pathways and exhibit selective cytotoxicity towards cancer cells, this compound may have applications in:
- Cancer Therapy : Targeting tumor cells while sparing normal cells.
- Anti-Aging Treatments : Enhancing proteostasis mechanisms to combat age-related cellular decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
